molecular formula C7H10N2O4 B14374815 Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate CAS No. 90104-55-5

Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate

Cat. No.: B14374815
CAS No.: 90104-55-5
M. Wt: 186.17 g/mol
InChI Key: AGVUGZUFNLDABD-UHFFFAOYSA-N
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Description

Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate is an organic compound with the molecular formula C₇H₉NO₄ It is a nitrocarbamate derivative, characterized by the presence of both nitro and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate typically involves the reaction of 2-methylbut-3-yn-2-ol with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-methylbut-3-yn-2-ol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The process includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted carbamates and nitro derivatives.

Scientific Research Applications

Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group can also participate in covalent bonding with target molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylbut-3-yn-2-yl carbamate
  • 2-methylbut-3-yn-2-yl N-tert-butylcarbamate
  • 2-Methyl-3-butyn-2-ol

Uniqueness

Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate is unique due to the presence of both nitro and carbamate functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

90104-55-5

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

methyl N-(2-methylbut-3-yn-2-yl)-N-nitrocarbamate

InChI

InChI=1S/C7H10N2O4/c1-5-7(2,3)8(9(11)12)6(10)13-4/h1H,2-4H3

InChI Key

AGVUGZUFNLDABD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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